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Compound of Interest

Compound Name: Arjunetin

Cat. No.: B1232071

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for
Arjunetin, a triterpenoid saponin isolated from the bark of Terminalia arjuna. This document is
intended for researchers, scientists, and professionals in the field of drug development and
natural product chemistry, offering detailed data and experimental protocols for *H NMR, 13C
NMR, HR-ESIMS, and IR spectroscopy.

Spectroscopic Data of Arjunetin

The following tables summarize the key spectroscopic data obtained for Arjunetin, facilitating
its identification and characterization.

Nuclear Magnetic Resonance (NMR) Data

The NMR spectra were recorded on a 400 MHz spectrometer in deuterated chloroform (CDCIs)
with Tetramethylsilane (TMS) as the internal standard. Chemical shifts (8) are reported in parts

per million (ppm).

Table 1: *H NMR Spectroscopic Data of Arjunetin[1]
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] Chemical Shift (0H) o Coupling Constant
Proton Assignment _ Multiplicity .
in ppm (J) in Hz
H-12 7.0 brs -
H-3a 4.66 S -
H-2B 4.73 d 9.5
H-19 4.47 brs -
H-18 3.48 brs -
Glucose Hydrogens 3.32-3.89 m -
Anomeric H-1' 6.8 - -
_ 0.12,0.16, 0.19, 0.33,
Methyl Singlets (7x) S -
0.36, 0.40, 0.57

Table 2: 13C NMR Spectroscopic Data of Arjunetin[1]

Carbon Assignment Chemical Shift (dC) in ppm

C-2 69.7

C-3 75.6

C-12 121.8

C-13 144.2

C-19 77.9

C-28 (Ester Carbonyl) 175.4

Anomeric C-1' 94.2

Methyl Carbons 13.9, 16.9, 17.0, 17.6, 23.5, 25.8, 27.3
Glucose Carbons 61.5,70.1,71.8,73.8,77.2
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High-Resolution Electrospray lonization Mass

Spectrometry (HR-ESIMS) Data

HR-ESIMS was conducted in positive ion mode with methanol as the solvent.

Table 3: HR-ESIMS Data of Arjunetin

Parameter Value Reference
Molecular Formula C36H58010 [2]
Molecular Weight 650.8 g/mol [2]
[M+Na]* m/z 673 [1]
[M+K]*+ m/z 689 [1]
Fragmentation lons m/z 527, 511, 487, 430, 413 [1][3]
Infrared (IR) Spectroscopy Data
The IR spectrum was recorded using KBr pellets.
Table 4: IR Spectroscopic Data of Arjunetin[1]
Functional Group Absorption Band (cm™1)
Hydroxyl (-OH) 3355
Ester (C=0) 1730
Trisubstituted Double Bond (C=C) 1630, 894
Methyl (C-H) 1452
Gem-dimethyl 1391
C-O Stretching 1260, 1161, 1049

Experimental Protocols
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The following protocols provide a general methodology for obtaining the spectroscopic data

presented above.

NMR Spectroscopy

Sample Preparation: A sample of isolated Arjunetin is dissolved in an appropriate
deuterated solvent, such as chloroform-d (CDCIs), to a suitable concentration for NMR
analysis.[4] Tetramethylsilane (TMS) is added as an internal standard.

Instrumentation: *H and 3C NMR spectra are recorded on a high-resolution NMR
spectrometer, for instance, a JEOL 400 MHz instrument.[1]

Data Acquisition: Standard pulse sequences are used to acquire *H and 3C spectra. For
structural elucidation, 2D NMR experiments like COSY, HSQC, and HMBC can also be
performed.[5]

Data Processing: The acquired data is processed using appropriate software. This includes
Fourier transformation, phase correction, baseline correction, and referencing the chemical
shifts to the internal standard.

HR-ESIMS

Sample Preparation: The purified Arjunetin sample is dissolved in a suitable solvent, such
as methanol, to a concentration appropriate for mass spectrometry.[1]

Instrumentation: The analysis is performed on a high-resolution mass spectrometer, for
example, a Q-TOF micro mass spectrometer (Waters USA), equipped with an electrospray
ionization (ESI) source.[1]

Data Acquisition: The sample solution is introduced into the ESI source. The analysis is
typically carried out in positive ion mode to observe protonated molecules or adducts like
[M+Na]* and [M+K]*.[1]

Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of
the molecular ion and its fragments, which allows for the determination of the elemental
composition.
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IR Spectroscopy

o Sample Preparation: A small amount of the dry, solid Arjunetin sample is finely ground with
potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

[1]

e Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer, such as a Perkin Elmer Spectrum One.[1]

o Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer, and the
spectrum is acquired over the mid-infrared range (typically 4000-400 cm~1).

o Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption
bands corresponding to the various functional groups present in the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of Arjunetin from its
natural source, Terminalia arjuna.
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Caption: Isolation workflow of Arjunetin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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